![molecular formula C7H15NO2 B13462954 [3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
[3-(Methoxymethyl)oxolan-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methoxymethyl)oxolan-3-yl]methanamine is an organic compound with the molecular formula C7H15NO2 It is a derivative of oxolane, featuring a methoxymethyl group and a methanamine group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)oxolan-3-yl]methanamine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate reagents.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride and a suitable base.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to more saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated oxolane derivatives.
Substitution: Formation of various substituted oxolane derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules.
Industry:
Materials Science: The compound may be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-(Methoxymethyl)oxolan-3-yl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
[3-(Hydroxymethyl)oxolan-3-yl]methanamine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
[3-(Ethoxymethyl)oxolan-3-yl]methanamine: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness:
Methoxymethyl Group: The presence of the methoxymethyl group in [3-(Methoxymethyl)oxolan-3-yl]methanamine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
[3-(methoxymethyl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C7H15NO2/c1-9-5-7(4-8)2-3-10-6-7/h2-6,8H2,1H3 |
Clave InChI |
AGOHRXYQMIQOMB-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CCOC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



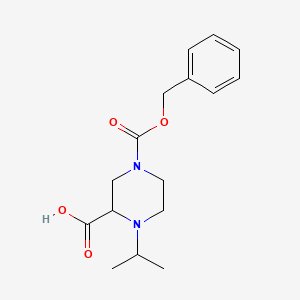

amine hydrochloride](/img/structure/B13462900.png)
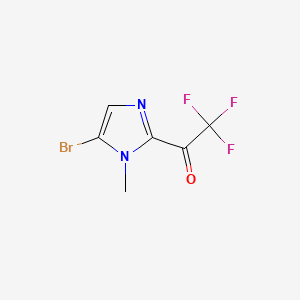
![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)
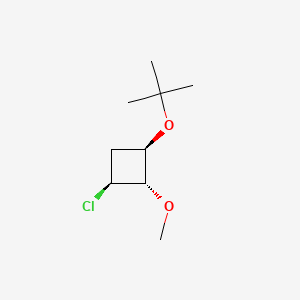
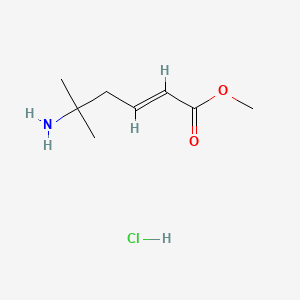

![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)
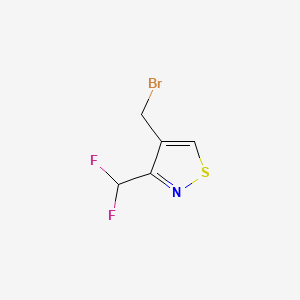
![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)


